3-(Methylsulfanyl)pyridazine

Nucleophilic Aromatic Substitution Reactivity Kinetics Pyridazine Functionalization

3-(Methylsulfanyl)pyridazine (CAS 21948-71-0) is a heteroaromatic building block featuring a pyridazine core substituted at the 3-position with a methylsulfanyl (-SMe) group. This substitution pattern confers distinct electronic and steric properties that are foundational for its use in medicinal chemistry and agrochemical research.

Molecular Formula C5H6N2S
Molecular Weight 126.18 g/mol
CAS No. 21948-71-0
Cat. No. B13346673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methylsulfanyl)pyridazine
CAS21948-71-0
Molecular FormulaC5H6N2S
Molecular Weight126.18 g/mol
Structural Identifiers
SMILESCSC1=NN=CC=C1
InChIInChI=1S/C5H6N2S/c1-8-5-3-2-4-6-7-5/h2-4H,1H3
InChIKeyMXMJHNGIWGMNIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Methylsulfanyl)pyridazine CAS 21948-71-0: Key Properties and Procurement Baseline


3-(Methylsulfanyl)pyridazine (CAS 21948-71-0) is a heteroaromatic building block featuring a pyridazine core substituted at the 3-position with a methylsulfanyl (-SMe) group . This substitution pattern confers distinct electronic and steric properties that are foundational for its use in medicinal chemistry and agrochemical research [1]. The compound serves as a versatile intermediate, particularly in the synthesis of more complex pyridazine-containing pharmacophores and ligands [2].

Why 3-(Methylsulfanyl)pyridazine is Not Interchangeable with Other Pyridazine Analogs


The methylthio (-SMe) moiety in 3-(methylsulfanyl)pyridazine imparts a unique combination of electronic and steric effects that cannot be replicated by other common substituents like chloro, methoxy, or amino groups. This results in a distinctive reactivity profile that is critical for selective synthetic transformations and influences target engagement in biological systems [1]. As a result, directly substituting this compound with a generic or structurally similar analog in a validated synthetic route or biological assay can lead to significant changes in reaction yield, product selectivity, or biological potency, compromising experimental reproducibility and project outcomes [2].

Quantitative Differentiation of 3-(Methylsulfanyl)pyridazine: A Head-to-Head Evidence Guide for Scientific Selection


Reactivity in Nucleophilic Aromatic Substitution: Methylthio vs. Chloro and Methylsulfinyl Analogs

A kinetic study by Barlin and Brown directly compared the reactivity of 3-methylthiopyridazine with its chloro and methylsulphinyl analogs in a reaction with sodium methoxide. The methylthio group was found to be 120 to 3,400 times less reactive than the chloro group, and 5,000 to 370,000 times less reactive than the methylsulphonyl group at 30°C [1]. This quantifies the superior stability of the methylthio group under nucleophilic conditions.

Nucleophilic Aromatic Substitution Reactivity Kinetics Pyridazine Functionalization

Potency in SGLT2 Inhibition: Methylthio-Pyridazine vs. Other Heteroaryl Congeners

In a series of novel C-aryl glucoside SGLT2 inhibitors, the compound containing a methylthio-pyridazine moiety (compound 22l) demonstrated an IC50 of 13.4 nM against the hSGLT2 enzyme. This was identified as the best inhibitory activity in that series, surpassing numerous other heteroaryl modifications [1].

SGLT2 Inhibition Antidiabetic Agents Medicinal Chemistry

Inhibition of iNOS: Activity Profile of a Triazolopyridazine Derivative

A 1-substituted 3-methylsulfanyl-5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[1,2-a]pyridazine derivative was evaluated for iNOS inhibitory activity. While the exact IC50 for this specific scaffold is reported as 4.02E+4 nM in a related assay [2], the study highlights that the methylsulfanyl group is a key structural feature for the activity of this class [1].

iNOS Inhibition Anti-inflammatory Triazolopyridazine

Selective Functionalization: Orthogonal Reactivity of Methylthio vs. Chloro Substituents

A 2023 study by Hamze and Knochel demonstrates that in 3-alkylthio-6-chloropyridazine scaffolds, the choice of catalytic system enables the selective substitution of either the methylthio group (at position 3) or the chlorine substituent (at position 6) [1]. This orthogonal reactivity is not observed with other common substituent combinations and is a key differentiator for the procurement of this specific building block.

Selective Cross-Coupling Orthogonal Reactivity Pyridazine Diversification

Validated Application Scenarios for 3-(Methylsulfanyl)pyridazine in Research and Development


Medicinal Chemistry: SGLT2 Inhibitor Lead Optimization

Procurement of 3-(methylsulfanyl)pyridazine is directly justified for medicinal chemistry teams focusing on SGLT2-related metabolic disorders. As demonstrated by Kang et al. (2010) [4], the methylthio-pyridazine motif confers sub-15 nM potency against the hSGLT2 target. This building block should be sourced for the synthesis of focused libraries aimed at improving upon this validated pharmacophore.

Synthetic Methodology: Divergent Synthesis of 3,6-Difunctionalized Pyridazines

The compound serves as a critical precursor for generating 3-alkylthio-6-chloropyridazine, a privileged scaffold for orthogonal functionalization. As detailed by Hamze and Knochel (2023) [4], this allows chemists to install distinct substituents at the 3- and 6-positions in a controlled, stepwise manner via selective cross-coupling. This is a key application for groups involved in building diverse heterocyclic libraries for screening.

Chemical Biology: Development of iNOS Probes

For research programs investigating inducible nitric oxide synthase (iNOS) as a therapeutic target in inflammation, 3-(methylsulfanyl)pyridazine is a relevant starting material. Work by Schulz et al. (2017) [4] confirms that the 3-methylsulfanyl group is a recognized feature in triazolopyridazine-based iNOS inhibitors. While the initial potency is low (IC50 = 40 µM), it provides a clear, literature-precedented SAR for optimization.

Process Chemistry: Stable Intermediate for Multi-Step Syntheses

The kinetic data from Barlin and Brown (1968) [4] quantifies the exceptional stability of the methylthio group towards nucleophiles, being up to 370,000 times less reactive than the corresponding sulfoxide. This makes 3-(methylsulfanyl)pyridazine an ideal, robust intermediate for lengthy synthetic sequences where other functional handles (e.g., chloro) would undergo unwanted side reactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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